molecular formula C21H23N3O3 B11335487 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B11335487
M. Wt: 365.4 g/mol
InChI Key: PKCCBWOUZPJOLD-UHFFFAOYSA-N
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Description

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the methoxyphenoxy group to the ethanone backbone. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzimidazole and piperidine derivatives.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methoxyphenoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H23N3O3/c1-26-16-8-10-17(11-9-16)27-14-20(25)24-12-4-5-15(13-24)21-22-18-6-2-3-7-19(18)23-21/h2-3,6-11,15H,4-5,12-14H2,1H3,(H,22,23)

InChI Key

PKCCBWOUZPJOLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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